![molecular formula C17H31NO4 B14397442 Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate CAS No. 89760-46-3](/img/structure/B14397442.png)
Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate typically involves the reaction of tert-butyl N-(2-oxoethyl)carbamate with an appropriate alkene under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an aqueous medium . Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. These systems allow for precise control over reaction conditions, leading to more consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate involves the cleavage of the Boc protecting group under acidic conditions. This reaction is typically facilitated by strong acids such as trifluoroacetic acid, which protonates the carbonyl oxygen, leading to the formation of a resonance-stabilized intermediate. The resulting carbocation undergoes elimination, releasing carbon dioxide and forming the free amine .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate can be compared with other similar compounds, such as:
2-[(tert-Butoxycarbonyl)amino]ethyl methacrylate: This compound also contains a Boc-protected amino group and is used in polymer synthesis.
tert-Butyl N-(2-oxoethyl)carbamate: This compound is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
89760-46-3 |
|---|---|
Molekularformel |
C17H31NO4 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]dec-9-enoate |
InChI |
InChI=1S/C17H31NO4/c1-6-8-9-10-11-12-13-14(15(19)21-7-2)18-16(20)22-17(3,4)5/h6,14H,1,7-13H2,2-5H3,(H,18,20) |
InChI-Schlüssel |
YJVHQMHFGPORRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCCCCC=C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


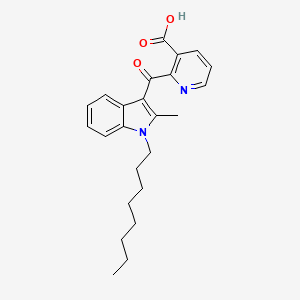
![2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B14397383.png)

![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
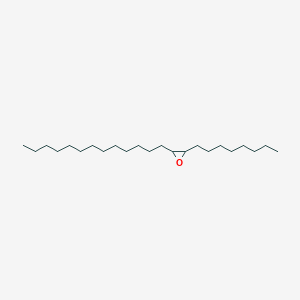
diphenyl-](/img/structure/B14397419.png)
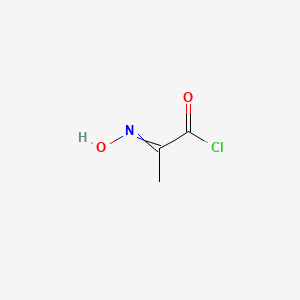


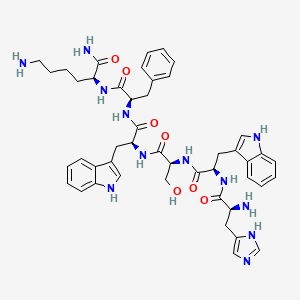
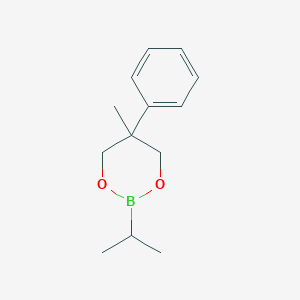
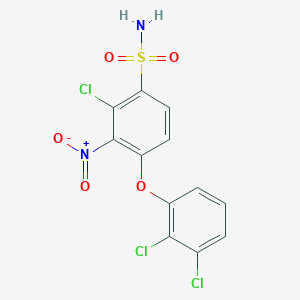
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
